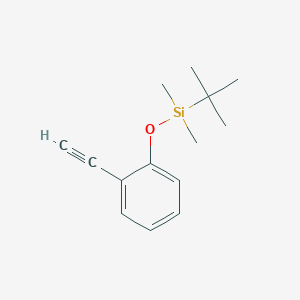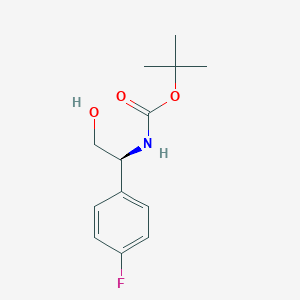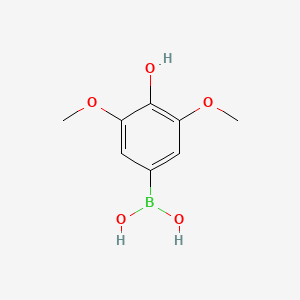
4-Hydroxy-3,5-dimethoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-3,5-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxy and methoxy groups. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-3,5-dimethoxyphenyl)boronic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of (4-hydroxy-3,5-dimethoxyphenyl)boronic acid can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3,5-dimethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Phenols and Quinones: Formed in oxidation reactions.
Substituted Phenyl Compounds: Formed in substitution reactions.
Scientific Research Applications
(4-Hydroxy-3,5-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Used in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-hydroxy-3,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The hydroxy and methoxy groups on the phenyl ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyphenylboronic Acid: Similar structure but lacks the hydroxy group.
4-Hydroxyphenylboronic Acid: Similar structure but lacks the methoxy groups.
2,6-Dimethoxyphenylboronic Acid: Similar structure but with different substitution pattern.
Uniqueness
(4-Hydroxy-3,5-dimethoxyphenyl)boronic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. This combination of functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Properties
Molecular Formula |
C8H11BO5 |
|---|---|
Molecular Weight |
197.98 g/mol |
IUPAC Name |
(4-hydroxy-3,5-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10-12H,1-2H3 |
InChI Key |
JUOJURYQNDQDEY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
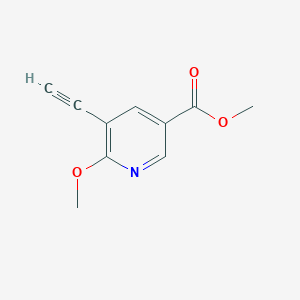
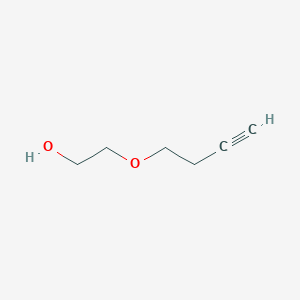
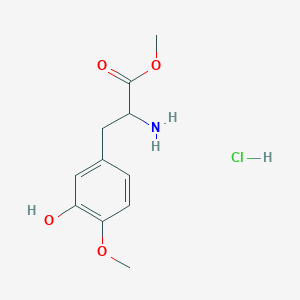
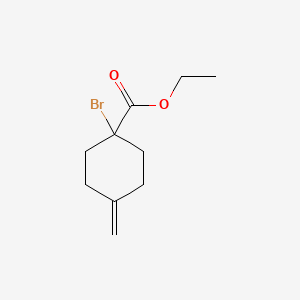
![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
![Sulfinylidene[tris(propan-2-yl)silyl]amine](/img/structure/B13454768.png)
![(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B13454775.png)
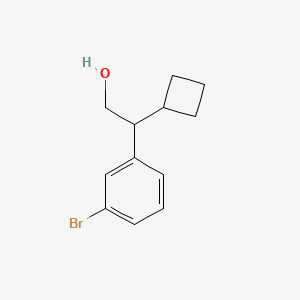
![5-Bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13454792.png)
![3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13454796.png)
![(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine](/img/structure/B13454803.png)
